molecular formula C11H12N2O B2760154 4-Amino-2-cyclopropylisoindolin-1-one CAS No. 1280689-43-1

4-Amino-2-cyclopropylisoindolin-1-one

Cat. No.: B2760154
CAS No.: 1280689-43-1
M. Wt: 188.23
InChI Key: XMPBOOFZIFCXRU-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O.

Scientific Research Applications

4-Amino-2-cyclopropylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of advanced materials and polymers .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which is a one-pot procedure under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-cyclopropylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBOOFZIFCXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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